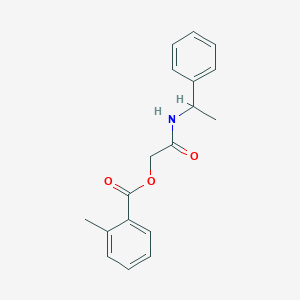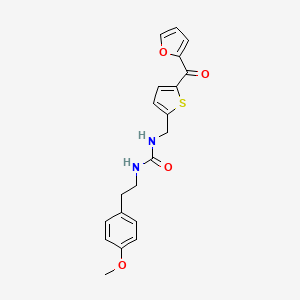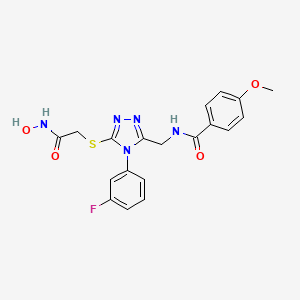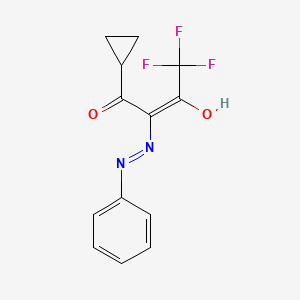
N-(4-acetylphenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Antinociceptive Activity
A study conducted by Doğruer et al. (2000) investigated derivatives of 3(2H)‐Pyridazinone for antinociceptive activity. They synthesized a series of compounds similar to the one and found that most of these compounds were more potent than aspirin in relieving pain in mice (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which exhibited significant antitumor activity against various human tumor cell lines. This research underscores the potential of compounds structurally related to the one in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Base Oil Improvement
A study by Nessim (2017) explored the use of Pyridazinone derivatives for base oil improvement. The research demonstrated that these compounds could act as antioxidants and corrosion inhibitors, suggesting potential industrial applications (Nessim, 2017).
Anticonvulsant Agents
Severina et al. (2020) investigated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Their study suggests that compounds structurally similar to the one may have applications in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antimicrobial Activity
Research by Saravanan et al. (2010) demonstrated the antimicrobial activities of novel thiazole derivatives, indicating potential for these compounds in fighting bacterial and fungal infections (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-28-19-10-6-17(7-11-19)20-12-13-22(25-24-20)29-14-21(27)23-18-8-4-16(5-9-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSFJIPPPPNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)



![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)


![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)